molecular formula C15H12N4OS2 B6541274 N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021206-60-9

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B6541274
CAS No.: 1021206-60-9
M. Wt: 328.4 g/mol
InChI Key: MDUMNEAGMVIBDE-UHFFFAOYSA-N
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Description

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a pyridazinyl group linked to a thiophene ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyridazinyl Intermediate: The initial step involves the synthesis of a pyridazinyl intermediate. This can be achieved through the reaction of pyridazine with appropriate reagents under controlled conditions.

    Thioether Formation: The pyridazinyl intermediate is then reacted with pyridin-2-ylmethylthiol to form the thioether linkage.

    Carboxamide Formation: Finally, the thiophene-2-carboxylic acid is coupled with the thioether intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The pyridazinyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted pyridazinyl or thiophene compounds.

Scientific Research Applications

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamides: These compounds share the pyridinyl group but differ in the rest of the structure.

    Thiophene-2-carboxamides: These compounds share the thiophene carboxamide moiety but have different substituents on the thiophene ring.

Uniqueness

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is unique due to the combination of its pyridazinyl, pyridinyl, and thiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2/c20-15(12-5-3-9-21-12)17-13-6-7-14(19-18-13)22-10-11-4-1-2-8-16-11/h1-9H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUMNEAGMVIBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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